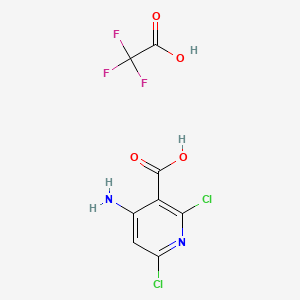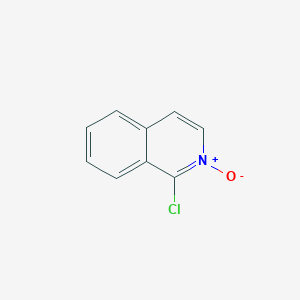
1-Chloroisoquinoline 2-oxide
Vue d'ensemble
Description
1-Chloroisoquinoline 2-oxide is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis of 1-Alkynyl-3-Substituted Isoquinolines
An efficient copper-free Sonogashira coupling reaction utilizing 1-Chloroisoquinolines is instrumental in forming 1-alkynyl-3-substituted isoquinolines. This process demonstrates the utility of 1-Chloroisoquinoline 2-oxide in organic synthesis, particularly in the creation of complex isoquinoline structures (Prabakaran, Khan, & Jin, 2011).
2. Evaluation in Solvent Formation Kinetics
This compound plays a role in understanding solvent formation kinetics and mechanisms, as evidenced in studies involving ultrasonic irradiations and the dielectric constants of solvents. This research contributes to the understanding of chemical reaction dynamics under varying conditions (Noori, Akhbari, Phuruangrat, & Costantino, 2017).
3. Chemical Carcinogenesis Models
In cancer research, this compound derivatives are used in models of carcinogenesis, such as in the study of oral cancer. These models help in evaluating molecular-targeted prevention and treatment strategies (Vitale-Cross et al., 2009).
4. Genotoxicity Testing
This compound is used in genotoxicity assays due to its mutagenic and carcinogenic properties. It helps in understanding the dose-response relationship in various cell lines, contributing to the field of toxicology (Brüsehafer et al., 2015).
5. Spectroscopic Vibrational Analysis
Spectroscopic studies of 1-Chloroisoquinoline, including FT-IR and FT-Raman spectra, provide insights into the molecular structure and vibrational characteristics of this compound. This research is crucial for understanding the physical and chemical properties of this compound (Vidhya, Austine, & Arivazhagan, 2020).
6. Normal Coordinate Analysis
The normal coordinate analysis of 1-Chloroisoquinoline and related compounds, like 2-methyl-8-nitroquinoline, helps in understanding their vibrational properties. This analysis is significant in theoretical chemistry for predicting molecular behavior (Arivazhagan & Krishnakumar, 2005).
Propriétés
IUPAC Name |
1-chloro-2-oxidoisoquinolin-2-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-4-2-1-3-7(8)5-6-11(9)12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPVCZCHPTUNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[N+](=C2Cl)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]pentanedioate](/img/structure/B8264545.png)

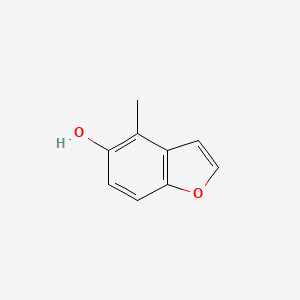

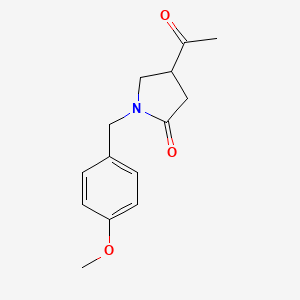
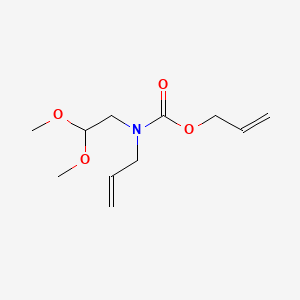
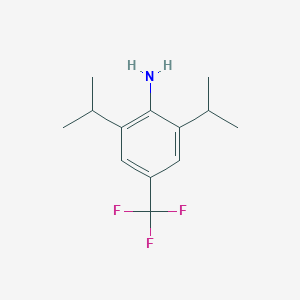
![(NZ)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8264596.png)
![(NZ)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8264611.png)
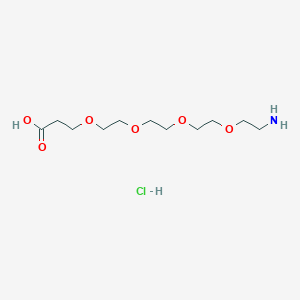
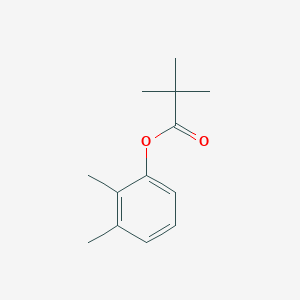
![tert-butyl N-[(3R,5S,6R)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-5-hydroxyoxan-3-yl]carbamate](/img/structure/B8264637.png)
